methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate
Description
Properties
IUPAC Name |
methyl 2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4/c1-23-15(22)8-17-13(20)9-19-14(21)7-6-12(18-19)10-4-2-3-5-11(10)16/h2-7H,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXKVRALCWWAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazinone core, followed by the introduction of the fluorophenyl group and subsequent acetylation and esterification steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity.
- Antitumor Activity : Studies have shown that pyridazinone derivatives exhibit significant antitumor properties. Research indicates that compounds similar to methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Studies
In pharmacology, the compound's efficacy and safety profiles are crucial for its development as a drug candidate.
- Mechanism of Action : Research has focused on understanding how this compound interacts with biological targets. It is hypothesized that the compound may act by inhibiting specific enzymes involved in tumor growth or bacterial metabolism .
- Bioavailability and Metabolism : Studies assessing the pharmacokinetics of similar compounds indicate that modifications in chemical structure can significantly impact bioavailability. Understanding these parameters is essential for optimizing dosage forms and delivery mechanisms .
Structural Modifications and Derivatives
Chemical modifications of this compound have been explored to enhance its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Substitution at the pyridazinone ring | Enhanced antitumor efficacy |
| Fluorination at different positions | Improved binding affinity to biological targets |
Case Studies
Several case studies highlight the applications of this compound in drug discovery.
- Case Study 1 : A derivative was synthesized and tested for antitumor activity against breast cancer cell lines, showing a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics .
- Case Study 2 : Another study focused on the antimicrobial properties of a related compound, demonstrating effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent .
Mechanism of Action
The mechanism of action of methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a pyridazinone core with several analogs, but its uniqueness arises from specific substituents:
| Compound Name | Substituents | Core Structure | Key Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|---|
| Methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate | 2-Fluorophenyl, acetyl-aminoethyl acetate | Pyridazinone | Fluorine, methyl ester | Under investigation (potential anticancer) | N/A |
| 2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide | 2-Chlorophenyl, indole-ethyl acetamide | Pyridazinone | Chlorine, indole | Anticancer, enzyme inhibition | |
| Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate | 4-Fluoro-2-methoxyphenyl, benzyl ester | Pyridazinone | Methoxy, benzyl ester | Antimicrobial | |
| 4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid | 3-Methoxyphenyl, butanoic acid | Pyridazinone | Methoxy, carboxylic acid | Antitumor | |
| Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate | Styryl, ethyl ester | Pyridazinone | Styryl, ethyl ester | Enhanced reactivity due to conjugation |
Key Observations:
- Fluorine vs.
- Ester Variations: Methyl and benzyl esters (target vs. ) influence solubility and bioavailability. Methyl esters are generally more hydrolytically stable than ethyl or benzyl esters .
- Side Chain Modifications: The acetyl-aminoethyl acetate side chain distinguishes the target from analogs with indole () or butanoic acid () moieties, which may alter target selectivity.
Physicochemical Properties
| Property | Target Compound | Similar Compounds | Notes |
|---|---|---|---|
| LogP | ~2.5 (estimated) | 2.1–3.0 (pyridazinones) | Fluorine increases hydrophobicity vs. methoxy |
| Solubility | Moderate (ester) | Low (benzyl ester in ), High (carboxylic acid in ) | Methyl ester improves aqueous solubility vs. benzyl |
| Molecular Weight | ~360 g/mol | 350–400 g/mol | Within drug-like range |
Biological Activity
Methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate, also known as D752-0051, is a compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, drawing on various studies and research findings.
Chemical Structure
The molecular formula of this compound is CHFNO. The structure features a pyridazinone core with various substituents that contribute to its biological properties.
Biological Activities
Research indicates that pyridazinone derivatives exhibit a broad spectrum of biological activities:
- Anticancer Activity : Pyridazinones have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various tumor cell lines, demonstrating significant cytotoxicity at low concentrations (IC50 values often below 5 µM) .
- Anti-inflammatory Effects : Pyridazinones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of pro-inflammatory prostaglandins .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of pyridazinone derivatives, suggesting their use as effective agents against bacterial and fungal infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and A549, with IC50 values ranging from 0.25 µM to 0.59 µM depending on the specific cell line .
- Mechanism of Action : The mechanism by which pyridazinones exert their anticancer effects may involve the induction of apoptosis in cancer cells, disruption of cell cycle progression, and inhibition of angiogenesis .
- Comparative Studies : Comparative studies with other pyridazinone derivatives revealed that modifications in substituent groups significantly influenced the potency and selectivity of these compounds against different cancer types .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
